molecular formula C12H22Cl2N2 B8464542 Diethylaminoethylaniline dihydrochloride

Diethylaminoethylaniline dihydrochloride

Cat. No.: B8464542
M. Wt: 265.22 g/mol
InChI Key: BAVMTSYATQUKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethylaminoethylaniline dihydrochloride, a tertiary amine derivative, is a hydrochloride salt characterized by an aniline backbone substituted with a diethylaminoethyl group. This compound has a molecular formula of C₁₀H₁₈Cl₂N₂, a molecular weight of 237.17 g/mol, and features a dimethylaniline core with an ethylamine side chain and two hydrochloride moieties . Such compounds are typically utilized in pharmaceutical synthesis, biochemical research, or as intermediates in organic reactions.

Properties

Molecular Formula

C12H22Cl2N2

Molecular Weight

265.22 g/mol

IUPAC Name

N',N'-diethyl-N-phenylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C12H20N2.2ClH/c1-3-14(4-2)11-10-13-12-8-6-5-7-9-12;;/h5-9,13H,3-4,10-11H2,1-2H3;2*1H

InChI Key

BAVMTSYATQUKTC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC=CC=C1.Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

2-(Diethylamino)ethyl Chloride Hydrochloride

  • Structure: A quaternary ammonium compound with a diethylamino group attached to an ethyl chloride backbone.
  • Molecular Weight : 182.12 g/mol (C₆H₁₅Cl₂N).
  • Applications: Used as a pharmaceutical intermediate, notably in synthesizing antihistamines and local anesthetics .
  • Key Difference: Lacks the aromatic aniline ring present in diethylaminoethylaniline dihydrochloride, making it more reactive in alkylation reactions.

Diphenhydramine Hydrochloride

  • Structure: Ethanolamine derivative with a diphenylmethoxy group and dimethylaminoethyl chain (C₁₇H₂₁NO·HCl).
  • Molecular Weight : 291.82 g/mol.
  • Applications : Widely used as an antihistamine (e.g., Benadryl).
  • Key Difference : Incorporates a diphenylmethoxy group, enhancing its lipophilicity and blood-brain barrier penetration compared to simpler aniline derivatives .

Ethylenediamine Dihydrochloride

  • Structure : Linear diamine with two hydrochloride groups (C₂H₁₀Cl₂N₂).
  • Molecular Weight : 158.07 g/mol.
  • Applications : Laboratory reagent for buffer preparation and metal chelation.
  • Key Difference: Lacks aromaticity and tertiary amine functionality, limiting its use in drug synthesis compared to diethylaminoethylaniline derivatives .

Dimethylamine Hydrochloride

  • Structure : Simple secondary amine hydrochloride (C₂H₈ClN).
  • Molecular Weight : 81.55 g/mol.
  • Applications : Precursor in agrochemicals and surfactants.
  • Key Difference : Smaller molecular size and absence of aromatic or complex alkyl groups reduce its utility in targeted pharmacological applications .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Reference
This compound* C₁₀H₁₈Cl₂N₂ 237.17 Aniline, diethylaminoethyl, HCl Pharmaceutical intermediates
2-(Diethylamino)ethyl Chloride HCl C₆H₁₅Cl₂N 182.12 Diethylaminoethyl, chloride Drug synthesis, alkylation
Diphenhydramine HCl C₁₇H₂₂ClNO 291.82 Diphenylmethoxy, dimethylamino Antihistamine
Ethylenediamine Dihydrochloride C₂H₁₀Cl₂N₂ 158.07 Diamine, HCl Laboratory reagent
Dimethylamine HCl C₂H₈ClN 81.55 Dimethylamine, HCl Surfactants, agrochemicals

*Inferred from structural analogs.

Research Findings and Functional Insights

  • Reactivity: Diethylaminoethylaniline derivatives exhibit enhanced nucleophilicity due to the tertiary amine and aromatic ring, enabling participation in coupling reactions (e.g., amidation, sulfonation) .
  • Pharmacological Potential: Compounds like diphenhydramine highlight the importance of aromaticity and alkylamine chains in CNS penetration, a trait less pronounced in simpler hydrochlorides like ethylenediamine dihydrochloride .
  • Stability : The dihydrochloride form improves water solubility and stability under acidic conditions, critical for drug formulation .

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